![molecular formula C26H32O5S B15001406 (8xi,11alpha,17beta)-17-Ethynyl-11-[(methylsulfanyl)methoxy]estra-1,3,5(10)-triene-3,17-diyl diacetate](/img/structure/B15001406.png)
(8xi,11alpha,17beta)-17-Ethynyl-11-[(methylsulfanyl)methoxy]estra-1,3,5(10)-triene-3,17-diyl diacetate
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Overview
Description
7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, ethynyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE involves multiple steps, including the introduction of the acetoxy group, ethynyl group, and methoxy group. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions.
Reduction: The ethynyl group can be reduced under specific conditions.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the formation of an alkane.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetoxy group may act as a protecting group, while the ethynyl and methoxy groups can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(ACETYLOXY)-2-ME-4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-4H-CHROMEN-8-YL ACETATE
- 7-(ACETYLOXY)-4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-4H-CHROMEN-8-YL ACETATE
Uniqueness
Compared to similar compounds, 7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethynyl group, in particular, allows for unique reactivity and interactions not seen in other similar compounds.
Properties
Molecular Formula |
C26H32O5S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(9S,11R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H32O5S/c1-6-26(31-17(3)28)12-11-22-21-9-7-18-13-19(30-16(2)27)8-10-20(18)24(21)23(29-15-32-5)14-25(22,26)4/h1,8,10,13,21-24H,7,9,11-12,14-15H2,2-5H3/t21?,22-,23+,24+,25-,26-/m0/s1 |
InChI Key |
HJAGJZNFVJYWMX-KGSYQNBOSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](C[C@]4([C@H](C3CC2)CC[C@]4(C#C)OC(=O)C)C)OCSC |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CC2)C4CCC(C4(CC3OCSC)C)(C#C)OC(=O)C |
Origin of Product |
United States |
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